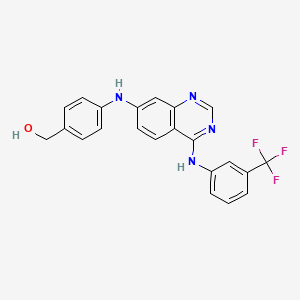
Egfr-IN-83
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-83 is a potent inhibitor of the epidermal growth factor receptor (EGFR) with an IC50 value of 2.53 nM. It exhibits significant antiproliferative effects on various cancer cell lines, including MCF-7 and MDA-MB-231, with respective IC50 values of 2.50 μM and 1.96 μM . This compound is known for its ability to induce cell apoptosis, making it a valuable candidate in cancer research and therapy .
Métodos De Preparación
The preparation of Egfr-IN-83 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired compound. For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Egfr-IN-83 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Egfr-IN-83 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly for cancers that exhibit overexpression of EGFR . Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies.
Mecanismo De Acción
The mechanism of action of Egfr-IN-83 involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the adenosine triphosphate (ATP) binding site of the receptor, this compound prevents the phosphorylation of tyrosine residues, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Egfr-IN-83 can be compared with other EGFR inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound exhibits a higher potency with an IC50 value of 2.53 nM compared to erlotinib and gefitinib . Additionally, this compound has shown effectiveness against various EGFR mutations, including those that confer resistance to other inhibitors . This makes this compound a unique and valuable compound in the field of cancer research and therapy.
Propiedades
Fórmula molecular |
C22H17F3N4O |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
[4-[[4-[3-(trifluoromethyl)anilino]quinazolin-7-yl]amino]phenyl]methanol |
InChI |
InChI=1S/C22H17F3N4O/c23-22(24,25)15-2-1-3-17(10-15)29-21-19-9-8-18(11-20(19)26-13-27-21)28-16-6-4-14(12-30)5-7-16/h1-11,13,28,30H,12H2,(H,26,27,29) |
Clave InChI |
NHTWAXQKWRPBSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)NC4=CC=C(C=C4)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
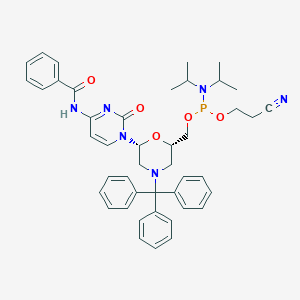
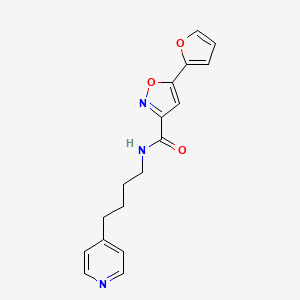

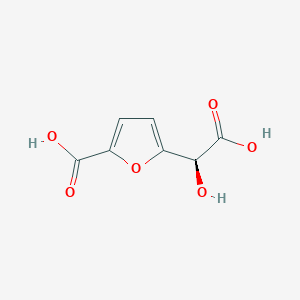
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
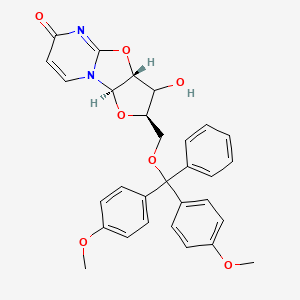
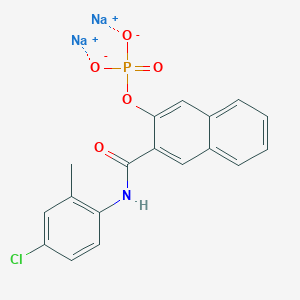


![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)

